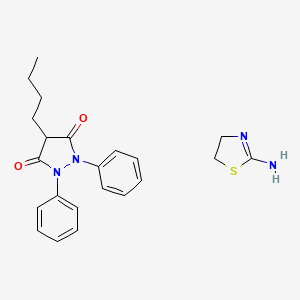

Thiazolinobutazone

Description

Properties

CAS No. |

54749-86-9 |

|---|---|

Molecular Formula |

C22H26N4O2S |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

4-butyl-1,2-diphenylpyrazolidine-3,5-dione;4,5-dihydro-1,3-thiazol-2-amine |

InChI |

InChI=1S/C19H20N2O2.C3H6N2S/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;4-3-5-1-2-6-3/h4-13,17H,2-3,14H2,1H3;1-2H2,(H2,4,5) |

InChI Key |

IMKNHLPRDSWAHW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.C1CSC(=N1)N |

Appearance |

Solid powder |

Other CAS No. |

54749-86-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-thiazoline-2-ammonium-4- n-butyl-1,2-diphenyl-3,5-pyrazolidinedionate fordonal LAS 11871 thiazolinobutazone |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity of Thiazolinobutazone Derivatives

This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives. These compounds, characterized by a core thiazolidinone structure, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, anticancer, and antidiabetic effects.[1]

Core Chemical Structures and Synthesis

This compound derivatives are a class of heterocyclic compounds built upon a thiazolidinone scaffold. The versatility of this core structure allows for modifications at positions 2, 3, and 5, enabling the synthesis of a wide array of derivatives with varied biological activities.[1] The most common synthetic routes involve multi-step reactions, often beginning with the formation of the core thiazolidinedione ring followed by functionalization.

A representative synthetic pathway is the Knoevenagel condensation of the thiazolidinedione ring with substituted aromatic aldehydes, followed by subsequent alkylation or substitution reactions to yield the final target compounds.[2] For instance, the basic thiazolidinedione ring can be prepared via a 1,3-dipolar cycloaddition reaction using thiourea and monochloroacetic acid.[2]

General Synthetic Workflow

Below is a generalized workflow for the synthesis of many thiazolidinone derivatives.

Key Biological Activities and Mechanisms of Action

This compound derivatives exhibit a broad spectrum of biological activities. The primary therapeutic areas of interest are inflammation, cancer, and diabetes.

Anti-inflammatory Activity

Many this compound derivatives demonstrate significant anti-inflammatory effects.[3] Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade or the modulation of pro-inflammatory cytokine production.[4][5]

Mechanism 1: Inhibition of Cyclooxygenase (COX) and Lipooxygenase (LOX)

A primary anti-inflammatory mechanism is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, and 5-Lipooxygenase (5-LOX), which produces leukotrienes.[5] Dual inhibition of COX and LOX is a sought-after property as it may offer a better safety profile compared to traditional NSAIDs.[5]

Mechanism 2: Suppression of Pro-inflammatory Cytokines

Certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophages stimulated by lipopolysaccharide (LPS).[4] This suggests an immunomodulatory role that contributes to their anti-inflammatory profile.

Table 1: Anti-inflammatory Activity of Selected this compound Derivatives

| Compound | Assay | Target/Model | Activity | Reference |

| Compound 7 | Carrageenan-induced rat paw edema | In vivo inflammation | 47.2% inhibition | [3] |

| Compound 8 | Carrageenan-induced rat paw edema | In vivo inflammation | 53.4% inhibition | [3] |

| Compound 9 | Carrageenan-induced rat paw edema | In vivo inflammation | 45.6% inhibition | [3] |

| 12d | LPS-stimulated macrophages | TNF-α and IL-6 release | Dose-dependent inhibition | [4] |

| 12h | LPS-stimulated macrophages | TNF-α and IL-6 release | Dose-dependent inhibition | [4] |

| 24a | Enzyme Inhibition Assay | COX-1 / COX-2 | IC50: 5.6 / 1.52 µM | [5] |

| 24b | Enzyme Inhibition Assay | COX-1 / COX-2 | IC50: 4.5 / 1.06 µM | [5] |

Note: Compound numbers are as cited in the referenced literature.

Anticancer Activity

The thiazolidinone scaffold is a "privileged structure" in cancer therapeutics.[6] Derivatives have shown efficacy against various cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[7][8]

Mechanism 1: PPARγ-Dependent Apoptosis and Cell Cycle Arrest

Many thiazolidinediones (TZDs), a subclass of these derivatives, are known agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[7] Activation of PPARγ in cancer cells can trigger apoptosis (programmed cell death) and arrest the cell cycle, thereby inhibiting tumor growth.[7] This involves the downregulation of cyclins (like Cyclin D1) and cyclin-dependent kinases (CDKs) that are crucial for cell cycle progression.[7]

Mechanism 2: Inhibition of Other Kinase Pathways

Thiazole derivatives are also known to inhibit other critical pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway, and can interfere with tubulin polymerization, leading to mitotic arrest and cell death.[6][8]

Table 2: Anticancer Activity of Selected this compound Derivatives

| Compound | Cell Line | Activity Metric (IC50 / GI50) | Mechanism of Action | Reference |

| 3a | Various | GI50: 0.90 - 1.70 µM | EGFR/BRAF Inhibition | [9] |

| 3c | Various | GI50: 0.90 - 1.70 µM | EGFR/BRAF Inhibition | [9] |

| 3f | Various | GI50: 0.90 - 1.70 µM | EGFR/BRAF Inhibition | [9] |

| 1d | Various | Low µM range | Cell cycle arrest, DNA fragmentation, mitochondrial depolarization | [10] |

| 123g | A-549 / Bcap-37 | IC50: 22.58 / 19.41 µg/mL | Not specified | [11] |

Note: Compound numbers are as cited in the referenced literature.

Antidiabetic Activity

The most well-established therapeutic application of thiazolidinediones is in the management of type 2 diabetes.[12] Compounds like Pioglitazone and Rosiglitazone are full agonists of PPARγ.[13]

Mechanism: PPARγ Agonism and Insulin Sensitization

As PPARγ agonists, these derivatives enhance insulin sensitivity in key metabolic tissues like adipose tissue, liver, and skeletal muscle.[12] Activation of PPARγ upregulates the expression of genes involved in glucose uptake and metabolism, most notably Glucose Transporter Type 4 (GLUT4).[12] This leads to increased glucose disposal from the bloodstream and a reduction in hyperglycemia.[14]

Table 3: Antidiabetic Activity of Selected this compound Derivatives

| Compound | Target | Activity | Key Finding | Reference |

| 1a | PPARγ | Weak to moderate partial agonist | Improved hyperglycemia and hyperlipidemia in diabetic rats | [14] |

| 1i | PPARγ | Weak to moderate partial agonist | Binds to PPARγ with distinct hydrophobic contacts | [14] |

| 3a | PPARγ | Weak to moderate partial agonist | Improved pancreatic and hepatic cell architecture in diabetic rats | [14] |

| 3h-3j | PPARγ | Modulator | Developed to overcome adverse effects of existing TZDs | [15] |

Note: Compound numbers are as cited in the referenced literature.

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for drug development. Below are representative protocols for key assays mentioned in this guide.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[3]

-

Animal Model: Wistar rats (150-200g) are typically used. Animals are fasted overnight before the experiment.

-

Grouping: Animals are divided into control, standard (e.g., Ibuprofen), and test groups (receiving different doses of the synthesized derivatives).

-

Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement: The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[10]

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MDA-MB-231) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The next day, the medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A control group with vehicle (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

In Vitro Enzyme Inhibition Assay: Bovine Serum Albumin (BSA) Denaturation Assay

This in vitro assay is a preliminary screening method for anti-inflammatory activity, based on the ability of a compound to inhibit protein denaturation.[2]

-

Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of the test compound solution (at various concentrations), 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 0.2 mL of 5% w/v bovine serum albumin (BSA).

-

Control: A control solution is prepared with 0.2 mL of vehicle instead of the test compound.

-

Incubation: The samples are incubated at 37°C for 15 minutes.

-

Denaturation: Denaturation is induced by heating the samples at 72°C for 5 minutes.

-

Cooling & Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

-

Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [1 - (Abs_test / Abs_control)] * 100

This guide consolidates current knowledge on this compound derivatives, highlighting their therapeutic potential and the molecular pathways they modulate. The provided data and protocols serve as a valuable resource for professionals engaged in the research and development of novel therapeutic agents.

References

- 1. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel Benzylidene Thiazolidinedione Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Thiazolinobutazone: A Technical Guide to Solubility and Stability Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolinobutazone, the 2-amino-2-thiazoline salt of the nonsteroidal anti-inflammatory drug (NSAID) phenylbutazone, presents a case study in the critical importance of understanding the physicochemical properties of active pharmaceutical ingredients (APIs). As a salt, its solubility and stability characteristics are likely to differ significantly from its parent compound, phenylbutazone, a BCS Class II drug known for its low solubility and high permeability. This technical guide provides a comprehensive overview of the essential studies required to characterize the solubility and stability of this compound, offering detailed experimental protocols and data presentation formats. In the absence of publicly available data for this compound, this guide presents illustrative data to serve as a practical template for researchers.

Solubility Studies

A thorough understanding of a drug substance's solubility is fundamental to its formulation development, particularly for oral dosage forms where dissolution is often the rate-limiting step for absorption. The following sections outline the methodologies and illustrative data for the solubility assessment of this compound.

Illustrative Solubility Data

Due to the lack of published experimental data, the following tables present hypothetical yet realistic solubility data for this compound. These tables are intended to serve as a template for organizing and presenting experimental findings.

Table 1: Illustrative Equilibrium Solubility of this compound in Various Solvents at 25°C

| Solvent | Solvent Type | Dielectric Constant (approx.) | Illustrative Solubility (mg/mL) |

| Water | Polar Protic | 80.1 | 5.2 |

| Methanol | Polar Protic | 32.7 | 15.8 |

| Ethanol | Polar Protic | 24.5 | 10.5 |

| Isopropyl Alcohol | Polar Protic | 19.9 | 7.3 |

| Acetonitrile | Polar Aprotic | 37.5 | 2.1 |

| Acetone | Polar Aprotic | 20.7 | 3.5 |

| Dichloromethane | Non-polar | 9.1 | 0.8 |

| n-Hexane | Non-polar | 1.9 | < 0.1 |

Table 2: Illustrative pH-Solubility Profile of this compound in Aqueous Buffers at 37°C

| pH | Buffer System | Illustrative Solubility (mg/mL) |

| 1.2 | HCl | 8.5 |

| 2.0 | Glycine/HCl | 7.9 |

| 3.0 | Citrate | 6.8 |

| 4.0 | Acetate | 5.5 |

| 5.0 | Acetate | 5.0 |

| 6.0 | Phosphate | 4.8 |

| 7.0 | Phosphate | 4.7 |

| 8.0 | Phosphate | 4.6 |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[1][2]

Objective: To determine the equilibrium solubility of this compound in various solvents and aqueous buffers.

Materials:

-

This compound powder

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile)

-

Aqueous buffer solutions of various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Procedure:

-

Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected solvent or buffer. The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a predetermined period (e.g., 24, 48, or 72 hours). To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24 and 48 hours) and analyzed. Equilibrium is confirmed when consecutive measurements are in agreement.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the validated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the solubility of this compound in the respective solvent or buffer, taking into account the dilution factor.

-

For pH-solubility profiles, measure the pH of the saturated solution at the end of the experiment to ensure it has not significantly changed.[1]

Stability Studies

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are a key component of this, helping to identify potential degradation products and establish the intrinsic stability of the molecule.[3][4]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability studies.[4] The goal is to generate degradation products to develop and validate a stability-indicating analytical method.

Objective: To investigate the degradation pathways of this compound under various stress conditions.

General Procedure:

-

Prepare solutions or suspensions of this compound in appropriate solvents (e.g., water, methanol, or a mixture).

-

Expose the samples to the stress conditions outlined below.

-

At specified time points, withdraw samples and neutralize or quench the degradation process if necessary.

-

Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect and quantify any degradation products.

Stress Conditions:

-

Acidic Hydrolysis:

-

Treat a solution of this compound with 0.1 N to 1 N HCl.

-

Heat the solution (e.g., at 60-80°C) for a specified period (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of base before analysis.

-

-

Alkaline Hydrolysis:

-

Treat a solution of this compound with 0.1 N to 1 N NaOH.

-

Maintain the solution at room temperature or heat gently (e.g., 40-60°C) for a specified period.

-

Neutralize the samples with an equivalent amount of acid before analysis.

-

-

Oxidative Degradation:

-

Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Keep the solution at room temperature or slightly elevated temperature for a specified period.

-

-

Thermal Degradation:

-

Expose solid this compound powder to dry heat (e.g., 60°C, 80°C, 105°C) for a defined period.

-

Also, heat a solution of this compound to assess degradation in the solution state.

-

-

Photolytic Degradation:

-

Expose a solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

-

A control sample should be protected from light to differentiate between thermal and photolytic degradation.

-

Table 3: Illustrative Forced Degradation Data for this compound

| Stress Condition | Duration | Temperature | % Assay of this compound | Number of Degradation Products | Major Degradant (% Peak Area) |

| 0.1 N HCl | 8 hours | 80°C | 85.2 | 2 | 8.1 (RRT 0.75) |

| 0.1 N NaOH | 24 hours | 40°C | 90.5 | 1 | 5.3 (RRT 0.82) |

| 10% H₂O₂ | 48 hours | Room Temp | 88.1 | 3 | 6.5 (RRT 0.91) |

| Dry Heat | 7 days | 80°C | 98.7 | 1 | 0.9 (RRT 1.10) |

| Photolytic | 1.2 million lux hrs | Room Temp | 92.3 | 2 | 4.2 (RRT 0.88) |

(RRT = Relative Retention Time)

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive solubility and stability assessment of a new chemical entity like this compound.

Caption: Workflow for this compound Solubility and Stability Assessment.

Potential Degradation Pathway

Given that this compound is a salt of phenylbutazone and 2-amino-2-thiazoline, a plausible initial degradation step in an aqueous environment would be the dissociation of the salt. Subsequent degradation would likely affect the individual components. Phenylbutazone is known to undergo degradation.[5] The following diagram illustrates a hypothetical degradation pathway.

Caption: Hypothetical Degradation Pathway of this compound.

Conclusion

The comprehensive characterization of this compound's solubility and stability is a prerequisite for its successful development as a therapeutic agent. This guide provides a robust framework for conducting these critical studies, from experimental design to data interpretation. While the provided data is illustrative, the detailed protocols offer a practical roadmap for researchers. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for formulation development, regulatory submissions, and ultimately, patient safety and drug efficacy.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. enamine.net [enamine.net]

- 4. Forced Degradation Studies in Pharmaceutical Industry [pharmaspecialists.com]

- 5. Identification of degradation products in a phenylbutazone tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Pharmacological Profile of Thiazolinobutazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazolinobutazone, chemically described as the 2-amino-2-thiazoline salt of phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) with a distinct pharmacological profile compared to its parent compound, phenylbutazone. This technical guide provides a comprehensive overview of the available pharmacological data on this compound, including its known mechanism of action, comparative preclinical data on its anti-inflammatory and safety profile, and detailed experimental protocols for the evaluation of such compounds. Due to the limited availability of recent research, this guide synthesizes foundational knowledge with standardized experimental methodologies to support further investigation and drug development efforts in the field of anti-inflammatory therapeutics.

Introduction

This compound, also known by the developmental code LAS 11871 and the brand name Fordonal, emerged as a derivative of phenylbutazone with the aim of improving its therapeutic index. Phenylbutazone, a potent NSAID, has been associated with significant adverse effects, including gastrointestinal ulceration and hematological disorders. The structural modification leading to this compound was intended to mitigate these toxicities while retaining or enhancing its anti-inflammatory efficacy. This document serves as a technical resource, consolidating the known pharmacological characteristics of this compound and providing detailed experimental frameworks for its continued evaluation.

Pharmacological Profile

The primary source of the pharmacological data for this compound is a 1976 study by Colombo M, Márquez M, and Roberts DJ, which compared its effects to those of phenylbutazone.

Mechanism of Action

The precise mechanism of action for the anti-inflammatory effects of this compound is not fully elucidated in publicly available literature. However, as a derivative of phenylbutazone, it is presumed to be a non-selective inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation and pain.

A notable finding from early studies is the activity of this compound on the nervous system at high doses. This has been attributed to the inhibition of cholinesterases . This secondary mechanism may contribute to its overall pharmacological effect and distinguishes it from many other NSAIDs.

Pharmacodynamics

The pharmacodynamic effects of this compound have been comparatively studied against phenylbutazone, revealing a potentially improved safety profile.

This compound has demonstrated potent anti-inflammatory properties. The primary mechanism is believed to be the inhibition of prostaglandin synthesis via the cyclooxygenase pathway.

A significant advantage of this compound over phenylbutazone is its reduced potential for causing gastric ulcers. This suggests a lower inhibitory activity on the COX-1 isoform in the gastric mucosa, which is responsible for producing protective prostaglandins.

In contrast to phenylbutazone, this compound was found to not be antidiuretic, indicating a different profile of effects on renal function.

At high doses, this compound has been observed to affect the autonomic and somatic nervous systems. These effects are thought to be linked to its inhibition of cholinesterases.

Pharmacokinetics (ADME)

Detailed pharmacokinetic parameters for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not extensively documented in available literature. Further studies are required to fully characterize its pharmacokinetic profile.

Quantitative Data

| Parameter | This compound | Phenylbutazone | Reference |

| Acute Toxicity (LD50) | Less Toxic | More Toxic | |

| Ulcerogenic Potential | Less Ulcerogenic | More Ulcerogenic | |

| Antidiuretic Effect | Not Antidiuretic | Antidiuretic | |

| Cholinesterase Inhibition | Present at high doses | Not Reported |

Experimental Protocols

The following are detailed, standardized protocols for key experiments relevant to the pharmacological evaluation of this compound and similar anti-inflammatory compounds.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This is a widely used and validated model for screening acute anti-inflammatory activity.

4.1.1. Materials

-

Male Wistar rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

This compound

-

Reference drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

4.1.2. Procedure

-

Fast the rats overnight with free access to water.

-

Divide the animals into groups: Vehicle control, Reference drug, and this compound (multiple dose levels).

-

Administer the vehicle, reference drug, or this compound orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

NSAID-Induced Gastric Ulcer Model in Rats (Ulcerogenic Potential)

This model assesses the potential of a test compound to induce gastric lesions.

4.2.1. Materials

-

Male Wistar rats (180-220 g)

-

This compound

-

Ulcerogenic agent (e.g., Indomethacin or Phenylbutazone)

-

Vehicle (e.g., 1% gum acacia)

-

Dissecting microscope

4.2.2. Procedure

-

Fast the rats for 24 hours prior to the experiment, with free access to water.

-

Divide the animals into groups: Vehicle control, Ulcerogenic agent control, and this compound (multiple dose levels).

-

Administer the respective treatments orally.

-

After a set period (e.g., 4-6 hours), euthanize the animals by cervical dislocation.

-

Isolate the stomach and open it along the greater curvature.

-

Wash the stomach with saline and examine the gastric mucosa for ulcers under a dissecting microscope.

-

Score the ulcers based on their number and severity to calculate an ulcer index.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the pharmacology of this compound.

Figure 1: Mechanism of Cholinesterase Inhibition.

Figure 2: Experimental Workflow for Anti-inflammatory Drug Evaluation.

Conclusion

This compound presents an interesting case in the development of NSAIDs, with early research suggesting a favorable safety profile compared to its parent compound, phenylbutazone, particularly concerning its reduced ulcerogenicity and lack of antidiuretic effects. Its unique secondary mechanism of cholinesterase inhibition at high doses warrants further investigation. This technical guide consolidates the available, albeit limited, pharmacological data on this compound and provides a framework of standardized experimental protocols to facilitate future research. A comprehensive understanding of its quantitative pharmacological parameters, including specific IC50 values and a full pharmacokinetic profile, is essential for any renewed interest in its clinical development. The provided diagrams offer a visual representation of its potential mechanism of action and the standard workflow for evaluating such compounds, serving as a valuable resource for researchers in the field.

In Silico Modeling of Thiazolinobutazone Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolinobutazone (TBN) is a non-steroidal anti-inflammatory drug (NSAID) that, like its analog phenylbutazone, has been used for its analgesic and anti-inflammatory properties. While extensively studied in the past for its general pharmacological effects, the specific molecular interactions and mechanisms of action of this compound at the atomic level remain less characterized in contemporary research literature. The advent of powerful computational tools offers a new avenue to explore these interactions, providing insights that can guide further experimental work and potential therapeutic applications.

This technical guide provides a framework for the in silico investigation of this compound's interactions with biological targets. Given the limited publicly available computational data specifically for this compound, this document outlines a comprehensive approach based on established methodologies and knowledge from structurally related compounds, such as thiazolidinediones (TZDs). The aim is to equip researchers with the foundational knowledge and practical steps to model and analyze the molecular behavior of this compound.

Putative Biological Targets and Signaling Pathways

Based on its structural similarity to other anti-inflammatory and metabolic drugs, several putative targets can be considered for in silico modeling of this compound.

Cyclooxygenase (COX) Enzymes

As an NSAID, the primary expected targets of this compound are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are central to the inflammatory pathway by converting arachidonic acid into prostaglandins.

Peroxisome Proliferator-Activated Receptors (PPARs)

The thiazolidine ring is a core structure in the thiazolidinedione class of drugs, which are known agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1][2]. PPARs are nuclear receptors that regulate gene expression involved in inflammation and metabolism. Given its thiazole moiety, investigating this compound's potential interaction with PPARs is a logical step. The activation of PPARγ by thiazolidinediones alters the transcription of genes involved in glucose and lipid metabolism[1].

dot

Caption: Hypothesized PPARγ signaling pathway for this compound.

In Silico Modeling Workflow

A typical computational workflow to investigate the interaction of this compound with its putative targets would involve several key steps, from ligand and protein preparation to simulation and analysis.

dot

Caption: A standard workflow for in silico analysis of drug-target interactions.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data that could be generated from the in silico and corresponding in vitro experiments. These are for illustrative purposes to demonstrate how results would be structured.

Table 1: Hypothetical Molecular Docking and Binding Energy Results

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (Predicted) |

| COX-1 | -8.5 | -45.2 | Arg120, Tyr355, Ser530 |

| COX-2 | -9.2 | -52.8 | Arg120, Tyr355, Val523 |

| PPARγ | -7.9 | -38.5 | Ser289, His323, His449, Tyr473 |

Table 2: Hypothetical In Vitro Assay Results

| Target Protein | Assay Type | IC50 (µM) | Ki (µM) |

| COX-1 | Enzyme Inhibition Assay | 15.2 | 8.9 |

| COX-2 | Enzyme Inhibition Assay | 5.8 | 2.1 |

| PPARγ | Competitive Binding Assay | 25.4 | 14.7 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of both computational and experimental results. Below are representative protocols for the key experiments that would be involved in studying this compound's interactions.

Molecular Docking Protocol

-

Ligand Preparation:

-

Obtain the 2D structure of this compound from a chemical database like PubChem (CID 171369)[3].

-

Convert the 2D structure to a 3D structure using a program like Open Babel.

-

Perform energy minimization of the 3D structure using a force field such as MMFF94.

-

Assign partial charges (e.g., Gasteiger charges).

-

-

Protein Preparation:

-

Download the crystal structure of the target protein (e.g., COX-2, PDB ID: 5KIR; PPARγ, PDB ID: 3DZY) from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign charges using a tool like PDB2PQR.

-

Define the binding site (active site) based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

-

Docking Simulation:

-

Use a docking program such as AutoDock Vina or Glide.

-

Set the grid box to encompass the defined binding site.

-

Run the docking simulation with a specified exhaustiveness level (e.g., 8).

-

Analyze the resulting binding poses and docking scores. The pose with the lowest energy is typically considered the most favorable.

-

-

Analysis:

-

Visualize the protein-ligand complex using software like PyMOL or VMD.

-

Identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the protein's active site residues.

-

Molecular Dynamics (MD) Simulation Protocol

-

System Setup:

-

Take the best-docked complex from the molecular docking step.

-

Place the complex in a periodic box of appropriate dimensions.

-

Solvate the system with a water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation:

-

Use an MD engine like GROMACS or AMBER.

-

Apply a force field for the protein (e.g., AMBER ff14SB) and the ligand (e.g., GAFF).

-

Perform energy minimization of the entire system.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant volume) ensemble.

-

Equilibrate the system under NPT (constant pressure) ensemble.

-

Run the production MD simulation for a sufficient time scale (e.g., 100 ns).

-

-

Analysis:

-

Analyze the trajectory to assess the stability of the protein-ligand complex (e.g., by calculating RMSD and RMSF).

-

Analyze the persistence of key interactions observed in the docking pose.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

-

In Vitro Enzyme Inhibition Assay (Example: COX-2)

-

Reagents and Materials:

-

Recombinant human COX-2 enzyme.

-

Arachidonic acid (substrate).

-

This compound (inhibitor).

-

A suitable buffer (e.g., Tris-HCl).

-

A detection kit to measure prostaglandin E2 (PGE2) production (e.g., ELISA kit).

-

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the COX-2 enzyme, the buffer, and the different concentrations of this compound.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Allow the reaction to proceed for a defined period (e.g., 10 minutes).

-

Stop the reaction (e.g., by adding a quenching solution).

-

Measure the amount of PGE2 produced using an ELISA kit.

-

-

Data Analysis:

Conclusion

While specific in silico studies on this compound are not abundant in recent literature, the computational methodologies outlined in this guide provide a robust framework for its investigation. By leveraging techniques such as molecular docking and molecular dynamics simulations, researchers can generate testable hypotheses about its mechanism of action, binding affinity to various targets, and the structural determinants of its activity. The integration of these computational predictions with in vitro experimental validation is crucial for a comprehensive understanding of this compound's pharmacology and for exploring its potential in modern drug development contexts. This synergistic approach will undoubtedly pave the way for a renewed appreciation of this established therapeutic agent.

References

- 1. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | C22H26N4O2S | CID 171369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. IC50 Calculator | AAT Bioquest [aatbio.com]

- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Mechanisms of Thiazolinobutazone and Phenylbutazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of the pharmacological mechanisms of thiazolinobutazone and its parent compound, phenylbutazone. Phenylbutazone, a potent non-steroidal anti-inflammatory drug (NSAID), exerts its effects through the non-selective inhibition of cyclooxygenase (COX) enzymes. This compound, the 2-amino-2-thiazoline salt of phenylbutazone, has demonstrated anti-inflammatory, analgesic, and antipyretic properties with a more favorable safety profile, exhibiting lower toxicity and ulcerogenicity. While the foundational mechanism of phenylbutazone is well-established, the precise molecular interactions of this compound remain less elucidated in contemporary literature. This guide synthesizes available data, including early pharmacological studies, to compare their known pathways and highlight areas for future investigation.

Introduction

Phenylbutazone has long been utilized in both human and veterinary medicine for its potent anti-inflammatory and analgesic effects.[1][2] Its clinical use, however, is often tempered by a significant risk of adverse effects, primarily gastrointestinal ulceration and hematological disorders.[1] This has driven the exploration of derivatives with improved safety profiles. This compound emerged from this research as a salt of phenylbutazone with demonstrated efficacy and reduced toxicity in preclinical studies.[1][3] Understanding the nuances of their respective mechanisms of action is crucial for informed drug development and therapeutic application.

Phenylbutazone: A Non-Selective Cyclooxygenase Inhibitor

The primary mechanism of action for phenylbutazone is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

-

COX-1 is a constitutively expressed enzyme involved in homeostatic functions, including the protection of the gastric mucosa and regulation of platelet aggregation.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary target for anti-inflammatory therapies.

By inhibiting both isoforms, phenylbutazone effectively reduces the production of pro-inflammatory prostaglandins, leading to its therapeutic effects. However, the concurrent inhibition of COX-1 is largely responsible for its adverse effect profile, particularly the risk of gastrointestinal damage.[2]

Signaling Pathway of Phenylbutazone

The inhibitory action of phenylbutazone on COX enzymes disrupts the arachidonic acid cascade. This pathway is fundamental to the inflammatory response.

This compound: An Overview of its Mechanism

This compound is chemically defined as the 2-amino-2-thiazoline salt of phenylbutazone.[3] Early pharmacological studies have indicated that it possesses anti-inflammatory, analgesic, and antipyretic activities comparable to phenylbutazone, but with a significantly improved safety profile, including lower acute toxicity and reduced ulcerogenic potential.[1]

The precise molecular mechanism of this compound is not as extensively documented in recent literature as that of phenylbutazone. However, based on its chemical nature as a salt of phenylbutazone, it is highly probable that its primary anti-inflammatory action is also mediated through the inhibition of cyclooxygenase enzymes. The thiazoline salt formulation may alter its pharmacokinetic properties, such as absorption and distribution, potentially contributing to its improved therapeutic index.

Interestingly, one early study noted that at high doses, this compound exhibited some effects on the autonomic and somatic nervous systems, which appeared to be related to the inhibition of cholinesterases.[1] This suggests a potential secondary mechanism of action that is distinct from that of phenylbutazone and warrants further investigation.

Hypothesized Signaling Pathway of this compound

Given the available data, the primary mechanism of this compound is likely centered on COX inhibition, similar to its parent compound. The potential for a secondary mechanism involving cholinesterase inhibition is also depicted.

Quantitative Data and Comparative Analysis

Table 1: Comparative Pharmacological Properties

| Parameter | Phenylbutazone | This compound | Reference(s) |

| Anti-inflammatory Activity | Potent | Comparable to Phenylbutazone | [3] |

| Analgesic Activity | Potent | Comparable to Phenylbutazone | [3] |

| Antipyretic Activity | Present | Comparable to Phenylbutazone | [3] |

| Acute Toxicity (LD50) | More Toxic | Less Toxic | [1] |

| Ulcerogenic Effects | Significant | Less Ulcerogenic | [1] |

| Antidiuretic Effect | Present | Absent | [1] |

| Cholinesterase Inhibition | Not Reported | Observed at high doses | [1] |

Experimental Protocols

Detailed experimental protocols for the definitive characterization of the mechanisms of these compounds would involve in vitro enzyme inhibition assays and cell-based assays.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and phenylbutazone against COX-1 and COX-2.

Methodology:

-

Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.

-

Assay Principle: A colorimetric inhibitor screening assay can be used. This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

Procedure:

-

Prepare a series of dilutions of the test compounds (this compound and phenylbutazone) in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme.

-

Add the test compounds or a vehicle control to the wells.

-

Initiate the reaction by adding arachidonic acid.

-

After a specified incubation period, add the colorimetric substrate (TMPD).

-

Measure the absorbance at 590 nm using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation Assay

Objective: To assess whether this compound can act as an agonist for the PPARγ nuclear receptor.

Methodology:

-

Cell Line: Use a suitable cell line, such as HEK293T cells, that can be transiently transfected.

-

Assay Principle: A luciferase reporter gene assay is employed. Cells are co-transfected with a plasmid encoding a GAL4 DNA-binding domain fused to the PPARγ ligand-binding domain (LBD) and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). Activation of PPARγ by a ligand induces the expression of luciferase.

-

Procedure:

-

Co-transfect the cells with the GAL4-PPARγ-LBD and GAL4-UAS-luciferase plasmids.

-

After transfection, treat the cells with various concentrations of this compound, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Calculate the fold activation relative to the vehicle control. Determine the EC50 value (the concentration that produces 50% of the maximal response) for compounds that show agonistic activity.

Conclusion and Future Directions

Phenylbutazone's mechanism as a non-selective COX inhibitor is well-characterized and directly accounts for both its therapeutic efficacy and its notable side effects. This compound, as a salt of phenylbutazone, likely shares this primary mechanism of action. Early research strongly indicates that the thiazoline salt modification confers a significant safety advantage, reducing both toxicity and gastrointestinal damage.

The intriguing observation of potential cholinesterase inhibition by this compound at high doses presents a compelling avenue for further research. A definitive, modern investigation into the molecular mechanisms of this compound is warranted. This should include direct comparative studies of its COX-1 and COX-2 inhibitory potency against phenylbutazone, as well as an exploration of its potential off-target effects, such as cholinesterase inhibition and any activity at PPARγ receptors. Such studies will be invaluable for fully understanding the pharmacological profile of this compound and could guide the development of safer and more effective anti-inflammatory agents.

References

- 1. Pharmacological properties of this compound (LAS 11 871). III. General pharmacology, ulcerogenic effects and acute toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PPAR-gamma in ulcerative colitis: a novel target for intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

Biological Targets of Thiazolinobutazone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known biological targets of thiazolinobutazone derivatives and related thiazole-containing compounds. It is designed to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key signaling pathways.

Overview of Biological Activity

This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities stem from their interaction with various molecular targets, leading to modulation of critical physiological and pathological processes. Key therapeutic areas where these derivatives have shown promise include anti-inflammatory, antimicrobial, anticancer, and neuroprotective applications. This guide will delve into the specific biological targets that mediate these effects.

Key Biological Targets and Quantitative Data

The therapeutic potential of this compound derivatives is underscored by their affinity and inhibitory activity against several key biological targets. This section summarizes the quantitative data available for various thiazole, thiazolidinone, and thiazoline derivatives, providing a basis for structure-activity relationship (SAR) studies and further drug development.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, glucose homeostasis, and inflammation. Thiazolidinediones, a related class of compounds, are well-known PPARγ agonists used in the treatment of type 2 diabetes. Derivatives of this compound may also interact with this target.

| Compound Class | Specific Derivative | Target | Assay Type | Kd (nM) | IC50 (µM) | Reference |

| Thiazolidinedione | BRL49653 | PPARγ | Radioligand Binding | ~40 | - | [1] |

| Thiazolidinedione | Rosiglitazone | PPARγ | Fluorescent Tracer Ligand Displacement | 93 | 0.23 | [2][3] |

| Thiazolidinedione | Edaglitazone | PPARγ | Fluorescent Tracer Ligand Displacement | 141 | - | [2] |

| Thiazole Derivative | Podophyllotoxone | PPARγ | TR-FRET Competitive Binding | - | 27.43 | [4] |

Cholinesterases (AChE and BChE)

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary strategy for the symptomatic treatment of Alzheimer's disease.

| Compound Class | Specific Derivative | Target | IC50 (µM) | Reference |

| Thiazolyl-hydrazone | Compound 1 | AChE | 0.59 | [5] |

| Thiazole-piperazine hybrid | Compound 3a | AChE | 0.0496 | [6] |

| Thiazole-piperazine hybrid | Compound 3c | AChE | 0.0317 | [6] |

| Thiazole-piperazine hybrid | Compound 3i | AChE | 0.2158 | [6] |

| Thiazole-based derivative | Compound 10 | AChE | 0.10324 | [7] |

| Thiazole-based derivative | Compound 16 | AChE | 0.10894 | [7] |

| Tacrine-isatin Schiff base hybrid | Compound 2a | AChE | 0.00042 | [8] |

| Tacrine-isatin Schiff base hybrid | Compound 2b | AChE | 0.00062 | [8] |

| Tacrine-isatin Schiff base hybrid | Compound 2c | AChE | 0.00095 | [8] |

| Tacrine-isatin Schiff base hybrid | Compound 2d | BChE | 0.00011 | [8] |

Antimicrobial Targets

This compound derivatives have demonstrated activity against a range of microbial pathogens. While specific enzyme targets are often inferred, the minimum inhibitory concentration (MIC) is a key quantitative measure of their antimicrobial efficacy.

| Compound Class | Specific Derivative | Organism | MIC (µg/mL) | Reference |

| 2-amino-2-thiazoline | - | Multidrug-resistant S. aureus | 32 | [9] |

| 2-thiazoline-2-thiol | - | Multidrug-resistant S. aureus | 64 | [9] |

| 2-acetyl-2-thiazoline | - | Multidrug-resistant S. aureus | 32 | [9] |

| 2,3-diaryl-thiazolidin-4-one | Compound 5 | S. Typhimurium | 8-60 | [10] |

| 2-(2-pyrazolin-1-yl)-thiazole | Compound 56 | S. aureus, E. coli, P. aeruginosa | 8-16 | [11] |

Signaling Pathways

This compound derivatives can modulate intracellular signaling cascades, often downstream of their primary molecular targets. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are critical mediators of inflammation and are likely affected by these compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.

PPARγ Competitive Binding Assay (TR-FRET)

This assay determines the ability of a test compound to displace a fluorescent ligand from the PPARγ ligand-binding domain (LBD).

Materials:

-

LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay Kit (contains PPARγ-LBD, Fluormone™ Pan-PPAR Green tracer, terbium-labeled anti-GST antibody)

-

Test compounds (this compound derivatives)

-

Rosiglitazone (positive control)

-

Assay buffer (provided in the kit)

-

384-well microplates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

-

Prepare a serial dilution of the test compounds and the positive control (rosiglitazone) in the assay buffer.

-

In a 384-well plate, add the assay components in the following order:

-

Test compound or control.

-

PPARγ-LBD protein mixed with the terbium-labeled anti-GST antibody.

-

Fluormone™ Pan-PPAR Green tracer.

-

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

-

The ratio of the emission at 520 nm to 495 nm is calculated. A decrease in this ratio indicates displacement of the fluorescent tracer by the test compound.

-

Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds (this compound derivatives)

-

Donepezil or Galantamine (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in phosphate buffer.

-

To each well of a 96-well plate, add:

-

Phosphate buffer.

-

Test compound or control solution.

-

AChE enzyme solution.

-

-

Incubate the plate at 37°C for 15 minutes.

-

Add DTNB solution to each well.

-

Initiate the reaction by adding the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes.

-

The rate of increase in absorbance is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (this compound derivatives)

-

Standard antibiotics/antifungals (positive controls)

-

Sterile 96-well microplates

-

Inoculum of the microorganism standardized to a specific density (e.g., 0.5 McFarland standard)

Procedure:

-

Prepare serial two-fold dilutions of the test compounds and control drugs in the broth medium directly in the 96-well plates.

-

Prepare a standardized inoculum of the microorganism in the broth.

-

Add the microbial inoculum to each well containing the test compound or control. Include a growth control well (inoculum without any compound) and a sterility control well (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Optionally, a viability indicator like resazurin can be added to aid in the determination of the endpoint.

Conclusion

This technical guide provides a consolidated resource on the biological targets of this compound derivatives. The quantitative data presented in the tables offer a means for direct comparison of the potency of various derivatives against key targets like PPARγ and cholinesterases. The detailed experimental protocols serve as a practical guide for researchers aiming to screen and characterize new compounds in this class. The visualization of the MAPK/NF-κB signaling pathway highlights a critical mechanism through which these compounds may exert their anti-inflammatory effects. As research in this area continues, it is anticipated that more specific molecular targets and a deeper understanding of the mechanisms of action for this compound derivatives will be elucidated, paving the way for the development of novel therapeutics.

References

- 1. An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cooperative cobinding of synthetic and natural ligands to the nuclear receptor PPARγ | eLife [elifesciences.org]

- 3. Characterizing the Peroxisome Proliferator-Activated Receptor (PPARγ) Ligand Binding Potential of Several Major Flame Retardants, Their Metabolites, and Chemical Mixtures in House Dust - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation | MDPI [mdpi.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Synthesis and AChE Inhibitory Activity of Novel Thiazolylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic Potential of Multifunctional Derivatives of Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

Thiazolinobutazone: A Technical Overview of a Phenylbutazone Analog

Published: November 7, 2025

This technical guide provides an in-depth overview of the discovery, development, and pharmacological profile of Thiazolinobutazone, a non-steroidal anti-inflammatory drug (NSAID) developed as an analog of phenylbutazone. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a structured compilation of the available technical information, including its proposed mechanism of action, comparative pharmacology, and the historical context of its development.

Discovery and Development History

This compound, identified by the code LAS 11871 and the potential trade name Fordonal , emerged from pharmaceutical research in the mid-1970s. The "LAS" designation strongly suggests its origin from the Spanish pharmaceutical company Lasa Laboratorios . The primary and most significant publicly available research on this compound was published in 1976 in the German pharmacology journal Arzneimittelforschung.

The development of this compound was part of a broader effort within the pharmaceutical industry to create analogs of existing successful drugs, such as phenylbutazone, with improved safety profiles. The primary goal was to retain the anti-inflammatory efficacy while reducing the significant adverse effects associated with phenylbutazone, particularly its gastrointestinal toxicity.

The available literature provides a snapshot of its preclinical pharmacological profile from 1976. However, information regarding its progression into later-stage clinical trials or its potential marketing is scarce. It can be inferred that the drug's development was likely discontinued, a common outcome for many compounds from that era due to a variety of factors, including the discovery of more potent or safer alternatives and the evolving regulatory landscape for NSAIDs.

Chemical Properties

This compound is a salt composed of the phenylbutazone anion and a 2-amino-2-thiazoline cation.

-

IUPAC Name: 4-butyl-1,2-diphenylpyrazolidine-3,5-dione;4,5-dihydro-1,3-thiazol-2-amine

-

Molecular Formula: C22H26N4O2S

-

Molecular Weight: 410.5 g/mol

-

CAS Number: 54749-86-9

Preclinical Pharmacology

The core of the available information on this compound comes from a 1976 study comparing its pharmacological and toxicological profile to that of its parent compound, phenylbutazone.[1] The key findings indicated a potentially improved therapeutic window.

Mechanism of Action

As a derivative of phenylbutazone, the primary mechanism of action of this compound is inferred to be the inhibition of cyclooxygenase (COX) enzymes . By blocking the COX pathway, this compound prevents the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. Most traditional NSAIDs of that era were non-selective inhibitors of both COX-1 and COX-2 isoforms. The reduction in gastrointestinal side effects suggests it might have a more favorable COX-1/COX-2 inhibition ratio than phenylbutazone, but no specific selectivity data is available.

Comparative Pharmacological Data

The primary advantage of this compound identified in early research was its improved safety profile compared to phenylbutazone.[1] Specific quantitative values from the original 1976 publication are not available in publicly accessible literature; therefore, the data is summarized qualitatively in the table below.

| Parameter | This compound (LAS 11871) | Phenylbutazone | Implication |

| Acute Toxicity (LD50) | Lower | Higher | Better acute safety profile |

| Ulcerogenic Effects | Less Ulcerogenic | More Ulcerogenic | Reduced risk of gastric ulcers |

| Antidiuretic Effect | Not Observed | Present | No effect on water retention |

| Cholinesterase Inhibition | Observed at high doses | Not Reported | Potential for cholinergic side effects at high doses |

Experimental Protocols

Detailed experimental protocols from the original 1976 study are not publicly available. However, based on standard pharmacological practices of the era, the methodologies for assessing the key parameters can be inferred. The diagram below illustrates a logical workflow for the preclinical assessment of a novel NSAID like this compound during that period.

Inferred Methodologies

-

Acute Toxicity (LD50): This was likely determined by administering escalating single doses of this compound to groups of rodents (mice and/or rats) via oral and possibly intraperitoneal routes. The dose that resulted in the death of 50% of the animals within a specified period (e.g., 7-14 days) would be recorded as the LD50.

-

Anti-Inflammatory Activity: The standard model would have been the carrageenan-induced paw edema test in rats. This compound would be administered orally at various doses prior to the injection of carrageenan into the paw. The degree of swelling (edema) would be measured over several hours and compared to a control group and a group treated with phenylbutazone to determine the effective dose (ED50).

-

Ulcerogenic Effects: This would be assessed in rats following repeated oral administration of high doses of the drug over several days. The animals would then be euthanized, and their stomachs examined for the presence, number, and severity of ulcers or lesions. An ulcer index score would be calculated and compared to that produced by phenylbutazone.

Conclusion

This compound (LAS 11871) was a promising analog of phenylbutazone developed in the 1970s by, presumably, Lasa Laboratorios. Early preclinical data indicated that it retained anti-inflammatory properties while exhibiting a significantly improved safety profile, with lower acute toxicity and a reduced tendency to cause gastric ulcers.[1] Its development appears to have been halted, and the compound did not achieve widespread clinical use. The historical data serves as an important case study in the iterative process of drug development, specifically the efforts to enhance the therapeutic index of early NSAIDs. The lack of publicly available detailed data from the original studies, however, limits a full quantitative retrospective analysis of its potential.

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of Thiazolinobutazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory synthesis of Thiazolinobutazone, the 2-amino-2-thiazoline salt of Phenylbutazone. The protocol details a multi-step synthesis beginning with the preparation of the precursor molecules, Phenylbutazone and 2-amino-2-thiazoline, followed by the final salt formation to yield this compound. This guide includes detailed experimental procedures, quantitative data, and visual diagrams to facilitate understanding and replication of the synthesis in a laboratory setting.

Introduction

This compound is a salt formed from the non-steroidal anti-inflammatory drug (NSAID) Phenylbutazone and the heterocyclic compound 2-amino-2-thiazoline.[1] Phenylbutazone is known to be a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation, pain, and fever. The formation of a salt with 2-amino-2-thiazoline can modify the physicochemical properties of the parent drug, potentially influencing its solubility, bioavailability, and pharmacokinetic profile.

This application note provides a detailed protocol for the chemical synthesis of this compound, intended for use by researchers in medicinal chemistry and drug development.

Overall Synthesis Workflow

The synthesis of this compound is a three-stage process:

-

Synthesis of Phenylbutazone: This is achieved through the condensation of diethyl n-butylmalonate and hydrazobenzene.

-

Synthesis of 2-amino-2-thiazoline: This involves the cyclization reaction of 2-chloroethylamine hydrochloride with thiourea.

-

Formation of this compound: The final step is a salt formation reaction between Phenylbutazone and 2-amino-2-thiazoline.

Experimental Protocols

Synthesis of Phenylbutazone

The synthesis of Phenylbutazone is a two-step process involving the preparation of diethyl n-butylmalonate followed by its condensation with hydrazobenzene.

Step 1: Synthesis of Diethyl n-butylmalonate

This procedure is adapted from a patented method and involves the alkylation of diethyl malonate.[2]

Materials:

-

Dichloroethylamine

-

Cuprous chloride

-

Diethyl malonate

-

n-Butylamine

-

Sodium chloride solution (15-20%)

-

Hexane

-

Ethyl acetate

-

Reaction vessel with stirrer, thermometer, reflux condenser, and dropping funnel

Procedure:

-

To a reaction vessel, add 3 L of dichloroethylamine.

-

In batches, add 6.2 mol of cuprous chloride while stirring at 130-150 rpm.

-

Heat the solution to 70-75°C and maintain for 3-4 hours.

-

Slowly add 6.1 mol of diethyl malonate dropwise.

-

Continue stirring for 70-90 minutes.

-

Add 6.6-6.8 mol of n-butylamine and allow the reaction to proceed for 5-6 hours.

-

Reflux the mixture for 3-4 hours.

-

Remove dichloroethylamine by distillation under reduced pressure.

-

Cool the solution to 15-18°C and add 3 L of sodium chloride solution.

-

Stir at 160-190 rpm for 40-70 minutes, then separate the aqueous layer.

-

The oil layer is subjected to reduced-pressure distillation, collecting the fraction at 130-135°C (2.2-2.3 kPa).

-

Wash the collected fraction with a salt solution and hexane.

-

Recrystallize the product from ethyl acetate to obtain pure diethyl n-butylmalonate.

Step 2: Synthesis of Phenylbutazone

This procedure involves the condensation of diethyl n-butylmalonate with hydrazobenzene.[3][4]

Materials:

-

Diethyl n-butylmalonate

-

Hydrazobenzene

-

Sodium ethoxide

-

Ethanol (absolute)

-

Hydrochloric acid (for acidification)

-

Reaction vessel with a reflux condenser

Procedure:

-

In a suitable reaction vessel, dissolve diethyl n-butylmalonate and hydrazobenzene in absolute ethanol.

-

Add a solution of sodium ethoxide in absolute ethanol.

-

Heat the mixture to 150°C under reflux.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to yield pure Phenylbutazone.

Synthesis of 2-amino-2-thiazoline

This synthesis is adapted from a patented method involving a two-step process from ethanolamine.[5]

Step 1: Synthesis of 2-chloroethylamine hydrochloride

Materials:

-

Ethanolamine

-

Thionyl chloride

-

Toluene

-

Reaction vessel with reflux, stirrer, and thermometer

Procedure:

-

In a dry reaction vessel, add 300 mL of toluene and 46.5 g (0.76 mol) of ethanolamine.

-

Stir the mixture and cool to 10°C.

-

Slowly add 119 g (1 mol) of thionyl chloride dropwise over 3 hours.

-

Maintain the mixture under reflux for 10 hours.

-

Distill off the toluene and unreacted thionyl chloride under normal pressure.

-

Further evaporate the solvent at 60°C under reduced pressure to yield 2-chloroethylamine hydrochloride.

Step 2: Synthesis of 2-amino-2-thiazoline

Materials:

-

2-chloroethylamine hydrochloride

-

Thiourea

-

Reaction vessel

Procedure:

-

In a reaction vessel, mix 2-chloroethylamine hydrochloride and thiourea.

-

Heat the mixture to initiate the cyclization reaction.

-

After the reaction is complete, the product can be purified by recrystallization.

Synthesis of this compound

This final step involves the formation of a salt between the acidic Phenylbutazone and the basic 2-amino-2-thiazoline.

Materials:

-

Phenylbutazone

-

2-amino-2-thiazoline

-

Ethanol (or other suitable solvent)

Procedure:

-

Dissolve equimolar amounts of Phenylbutazone and 2-amino-2-thiazoline in a minimal amount of a suitable solvent such as ethanol.

-

Stir the solution at room temperature.

-

The salt, this compound, will precipitate out of the solution.

-

Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data

| Compound/Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| Diethyl n-butylmalonate | C₁₁H₂₀O₄ | 216.27 | - | 84-92%[6] |

| Phenylbutazone | C₁₉H₂₀N₂O₂ | 308.37 | 105[3] | - |

| 2-amino-2-thiazoline | C₃H₆N₂S | 102.16 | 78.3-80[5] | 76%[5] |

| This compound | C₂₂H₂₆N₄O₂S | 410.53 | 164-166[3] | - |

Yields are reported from literature and may vary based on experimental conditions.

Mechanism of Action: Signaling Pathway

This compound's pharmacological activity is primarily attributed to the Phenylbutazone component, which is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, Phenylbutazone reduces the production of these pro-inflammatory prostaglandins.

Conclusion

The synthesis of this compound can be successfully achieved in a laboratory setting by following the detailed protocols outlined in this application note. This multi-step synthesis requires careful execution of each stage to ensure a good yield and purity of the final product. The provided diagrams for the synthesis workflow and the mechanism of action serve to visually guide the researcher through the process and the underlying pharmacology. This document provides a solid foundation for the synthesis and further investigation of this compound in a research and development context.

References

- 1. This compound | C22H26N4O2S | CID 171369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105461558A - Synthesis method of phenylbutazone drug intermediate diethyl n-butylmalonate - Google Patents [patents.google.com]

- 3. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenylbutazone - Wikipedia [en.wikipedia.org]

- 5. CN101417985B - Method for synthesizing 2-amino thizaoline - Google Patents [patents.google.com]

- 6. CN106431917A - Synthesis method of phenylbutazone drug intermediate n-butyl diethyl malonate - Google Patents [patents.google.com]

Application Notes and Protocols for High-Throughput Screening of Thiazolinobutazone Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for high-throughput screening (HTS) assays to identify and characterize Thiazolinobutazone (TBN) derivatives targeting two key proteins: 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).

Introduction

This compound (TBN) derivatives, a class of thiazolidinediones (TZDs), have garnered significant interest in drug discovery due to their potential therapeutic applications.[1] Their biological activities are primarily attributed to the modulation of two key molecular targets:

-